Papain Achieves 27.8–34.8% Degree of Hydrolysis on Legume Proteins, Outperforming Bromelain and Ficin at Equivalent Loading
In a direct head-to-head study hydrolyzing chickpea and lentil proteins with 10% (w/w) enzyme loading over 12 hours, papain yielded the highest degree of hydrolysis (DH) among the three plant cysteine proteases tested. Papain reached 27.8% DH on chickpea and 34.8% DH on lentil substrates, while bromelain and ficin were statistically less effective under identical conditions [1]. The DH metric directly correlates with oligopeptide yield and free amino acid release, positioning papain as the superior catalyst for maximizing protein conversion efficiency.
| Evidence Dimension | Degree of hydrolysis (DH%) of legume proteins at 10% enzyme loading, 12 h hydrolysis |
|---|---|
| Target Compound Data | Papain: 27.8% DH (chickpea), 34.8% DH (lentil) |
| Comparator Or Baseline | Bromelain and ficin: statistically lower DH values under same conditions (exact values not tabulated in abstract; papain identified as highest) |
| Quantified Difference | Papain achieved the highest DH; ficin exhibited the least hydrolytic activity. SDS-PAGE confirmed near-complete protein degradation uniquely with papain treatment [1]. |
| Conditions | Chickpea and lentil protein isolates; 2.5% and 10% enzyme concentrations; 1, 2, and 12 h hydrolysis durations; SEC-HPLC and UHPLC analysis. |
Why This Matters
For procurement decisions in functional food and nutraceutical manufacturing, papain's demonstrated superior protein conversion efficiency at 10% loading translates to lower enzyme cost per unit of hydrolysate produced compared to bromelain or ficin.
- [1] Czégény B, Biró B, Kovács ET, et al. Enhanced Oligopeptide and Free Tryptophan Release from Chickpea and Lentil Proteins: A Comparative Study of Enzymatic Modification with Bromelain, Ficin, and Papain. Plants. 2024;13(21):3100. doi:10.3390/plants13213100. View Source
